molecular formula C12H16O2 B14738497 Pentan-3-yl benzoate CAS No. 5436-54-4

Pentan-3-yl benzoate

Cat. No.: B14738497
CAS No.: 5436-54-4
M. Wt: 192.25 g/mol
InChI Key: JQTUTXVQBIISHZ-UHFFFAOYSA-N
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Description

Pentan-3-yl benzoate: is an organic compound with the molecular formula C12H16O2 . It is an ester formed from benzoic acid and pentan-3-ol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzoate group attached to a pentan-3-yl group, making it a member of the ester family.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentan-3-yl benzoate can be synthesized through the esterification reaction between benzoic acid and pentan-3-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

C6H5COOH+C5H11OHC6H5COOC5H11+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_5\text{H}_{11}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_5\text{H}_{11} + \text{H}_2\text{O} C6​H5​COOH+C5​H11​OH→C6​H5​COOC5​H11​+H2​O

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where benzoic acid and pentan-3-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the reaction, and water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentan-3-yl benzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. For example, hydrolysis in the presence of a base or acid can yield benzoic acid and pentan-3-ol.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Aqueous NaOH or HCl for hydrolysis.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Benzoic acid and pentan-3-ol.

Scientific Research Applications

Chemistry: Pentan-3-yl benzoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate in enzymatic studies to understand ester hydrolysis.

Medicine: While not directly used as a drug, this compound is studied for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry: In the fragrance industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of pentan-3-yl benzoate primarily involves its hydrolysis to benzoic acid and pentan-3-ol. Enzymes such as esterases catalyze this reaction in biological systems. The benzoic acid produced can then participate in various metabolic pathways, while pentan-3-ol can be further metabolized or excreted.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid and methanol, used in fragrances and as a solvent.

    Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and as a flavoring agent.

    Butyl benzoate: An ester of benzoic acid and butanol, used in plasticizers and as a solvent.

Uniqueness: Pentan-3-yl benzoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to methyl or ethyl benzoate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance industry.

Properties

CAS No.

5436-54-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

pentan-3-yl benzoate

InChI

InChI=1S/C12H16O2/c1-3-11(4-2)14-12(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

JQTUTXVQBIISHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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